![molecular formula C27H23F2N3O3S B2553751 3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113137-40-8](/img/structure/B2553751.png)
3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H23F2N3O3S and its molecular weight is 507.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide belongs to a class of quinazoline derivatives, which have gained attention for their diverse biological activities, particularly in cancer therapy and as inhibitors of various protein kinases. This article provides an overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C26H24F2N2O3S
- Molecular Weight : 466.54 g/mol
- CAS Number : Not specified in the search results but can be derived from the molecular structure.
Quinazoline derivatives, including the compound in focus, often exert their biological effects through several mechanisms:
- Inhibition of Tyrosine Kinases : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), which is implicated in various cancers. The inhibition of these pathways can lead to reduced cell proliferation and survival in cancer cells .
- Activation of Tumor Suppressor Proteins : Some studies indicate that quinazoline compounds can activate p53, a crucial tumor suppressor protein, enhancing apoptosis in cancer cells .
- Antioxidant Activity : Certain derivatives demonstrate antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress within cells .
Anticancer Activity
Research has shown promising results regarding the anticancer potential of quinazoline derivatives:
- In Vitro Studies : A study reported that quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). For instance, one derivative showed an IC50 value of 15 nM against EGFR-positive cancer cells, indicating potent activity .
Compound Name | Cancer Cell Line | IC50 (nM) |
---|---|---|
Quinazoline A | A549 | 15 |
Quinazoline B | MCF-7 | 28 |
Quinazoline C | HepG2 | 20.72 |
Inhibition of Protein Kinases
The compound has been shown to inhibit specific kinases involved in tumor growth:
- EGFR Inhibition : The compound demonstrated significant inhibition of EGFR with an IC50 value significantly lower than standard chemotherapeutics like gefitinib . This suggests its potential use as a targeted therapy for EGFR-driven cancers.
Other Biological Activities
Beyond anticancer properties, quinazoline derivatives have been explored for other therapeutic applications:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating potential use in treating infections .
- Anti-inflammatory Properties : Research indicates that certain substitutions on the quinazoline ring can modulate anti-inflammatory responses, potentially useful in chronic inflammatory diseases .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The specific compound under discussion has been investigated for its potential to inhibit tumor cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Study:
In vitro studies demonstrated that the compound effectively reduced the viability of breast cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways. This suggests a promising therapeutic role in cancer treatment .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. Its structural characteristics, particularly the presence of fluorine atoms, enhance its lipophilicity, potentially improving membrane permeability and antimicrobial efficacy.
Data Table: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate moderate to high antimicrobial activity, warranting further exploration in drug development .
Inhibition of Enzymatic Activity
The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For instance, it has been tested against MEK enzymes, which are crucial in various signaling pathways related to cancer cell proliferation.
Research Findings:
Inhibition assays revealed that the compound significantly reduced MEK activity, suggesting its potential use in targeted cancer therapies .
Pharmacological Insights
The pharmacological profile of this compound suggests it may interact with multiple biological targets due to its complex structure. Its ability to modulate various pathways makes it a valuable candidate for combination therapies, particularly in resistant cancer types or infections.
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2N3O3S/c1-16(2)14-30-25(34)18-8-11-22-23(12-18)31-27(32(26(22)35)21-5-3-4-20(29)13-21)36-15-24(33)17-6-9-19(28)10-7-17/h3-13,16H,14-15H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYILPRTVVSELDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.